2-Methyltetrahydrofuran-3-one
Overview
Description
2-Methyltetrahydrofuran-3-one (2-MeTHF) is a biomass-derived solvent that has gained attention due to its potential as an environmentally friendly alternative in organic synthesis. It can be derived from renewable resources such as furfural or levulinic acid . The interest in 2-MeTHF is due to its favorable physical and chemical properties, which include low miscibility with water, a suitable boiling point, and remarkable stability compared to other cyclic-based solvents like tetrahydrofuran (THF) . These properties make it suitable for use in various synthetic procedures, including those involving organometallics, organocatalysis, and biotransformations, as well as in the processing of lignocellulosic materials .
Synthesis Analysis
The synthesis of 2-MeTHF can be achieved through several methods. One approach is the one-pot hydrogenation of levulinic acid using Ni-Cu/Al2O3 catalysts in green solvents, such as water and biomass-derived alcohols, which has shown high yields and selectivity . Another method involves the direct conversion of furfural to 2-MeTHF under atmospheric pressure using a dual solid catalyst system based on Cu-Pd, which has demonstrated a high yield of 97.1% . Additionally, a one-pot transformation of levulinic acid to 2-MeTHF catalyzed by Pt–Mo/H-β in water has been reported, which is efficient and allows for the recovery and reuse of the catalyst .
Molecular Structure Analysis
The molecular structure of 2-MeTHF allows for its participation in various chemical reactions. For instance, it has been used as a solvent in the asymmetric synthesis of methylenetetrahydrofurans via palladium-catalyzed [3 + 2] cycloaddition of trimethylenemethane with aldehydes, leading to the formation of chiral disubstituted tetrahydrofurans . Moreover, 2-MeTHF has been employed in palladium-induced cyclizations for the synthesis of cis-2,5-disubstituted-3-methylenetetrahydrofurans, which are important intermediates in the synthesis of complex molecules like amphidinolide K .
Chemical Reactions Analysis
2-MeTHF has proven to be a versatile solvent in various chemical reactions. It has been used in regioselective enzymatic acylation reactions, where it demonstrated higher catalytic activity and thermostability compared to other solvents . The solvent has also facilitated the efficient synthesis of phosphatidylserine through enzyme-mediated transphosphatidylation, with high yields and no byproduct formation . Additionally, 2-MeTHF has been utilized in a cosolvent system for the synthesis of (S)-3-chloro-1-phenylpropanol, achieving high yield and enantiomeric excess .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-MeTHF contribute to its broad application in organic chemistry. Its low miscibility with water and high boiling point make it suitable for reactions that require strict anhydrous conditions or elevated temperatures . The solvent's stability is particularly advantageous in reactions involving highly reactive intermediates or catalysts . Furthermore, preliminary toxicology assessments suggest that 2-MeTHF could be extended to more processes in pharmaceutical chemistry, indicating its potential for broader industrial applications .
Scientific Research Applications
1. Organometallic Chemistry
- Summary of Application : 2-Methyltetrahydrofuran is used in organometallic chemistry due to its higher stability that basic organometallic reagents display in it, making it suitable for processes involving such sensitive species including asymmetric transformations .
- Methods of Application : The use of 2-Methyltetrahydrofuran in organometallic transformations ranges from carbanions to radical and transition metal-catalyzed processes .
- Results or Outcomes : The employment of 2-Methyltetrahydrofuran as a solvent promotes the nucleophilic substitution pathway of 1,2-diaryl-1,2-disodioethanes with 1,3-dichloropropane to a higher extent .
2. Pharmaceutical Sector
- Summary of Application : In the pharmaceutical sector, 2-Methyltetrahydrofuran-3-one serves as a vital component in drug synthesis and formulation .
- Methods of Application : Its compatibility with various pharmaceutical ingredients, coupled with its relatively low boiling point, facilitates efficient processes in drug manufacturing .
- Results or Outcomes : The use of 2-Methyltetrahydrofuran-3-one in the pharmaceutical sector has led to more efficient drug manufacturing processes .
3. Quorum Sensing Inhibitor
- Summary of Application : 2-Methyltetrahydrofuran-3-one has been employed as a quorum sensing inhibitor-molecule .
- Methods of Application : It is used to investigate its effect on growth and biofilm formation in Hafnia alvei .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
4. Food and Beverage Industry
- Summary of Application : 2-Methyltetrahydrofuran-3-one is used in the food and beverage industry due to its pleasant smell and taste . It occurs in coffee, roasted filberts, beer, rum, roasted almonds, potato chips, tobacco, soy sauce, and dried scallops .
- Methods of Application : It is applied in roasted flavorings; almond, rum, cocoa, brandy, and caramel flavors; and also in bakery, beef, chocolate, coffee, and dairy products .
- Results or Outcomes : The use of 2-Methyltetrahydrofuran-3-one in the food and beverage industry has led to the development of a variety of flavors .
5. Alternative Fuels
- Summary of Application : 2-Methyltetrahydrofuran is used as a component in alternative fuels .
- Methods of Application : It is used in the formulation of secondary lithium electrodes .
- Results or Outcomes : The use of 2-Methyltetrahydrofuran-3-one in alternative fuels has contributed to the development of more sustainable energy sources .
6. Phosphatidylserine Synthesis
- Summary of Application : 2-Methyltetrahydrofuran may be used as a solvent for phosphatidylserine synthesis .
- Methods of Application : It may be used as an alternative solvent to Dimethyl sulfoxide (DMSO) or methyl tert-butyl ether (MTBE) in the C-C bond forming reactions catalyzed by lyase enzyme .
- Results or Outcomes : The use of 2-Methyltetrahydrofuran-3-one in phosphatidylserine synthesis has facilitated more efficient chemical reactions .
7. Redox Reactions
- Summary of Application : 2-Methyltetrahydrofuran-3-one has been used in a series of redox reactions .
- Methods of Application : It has been used in the reductive deprotection of the 2-bromoethyl ester of benzoic acid and reductive dechlorination of acids .
- Results or Outcomes : 2-Methyltetrahydrofuran-3-one proved to be the solvent of choice in reactions involving these dianionic species as nucleophiles or, even more dramatically, as bases .
8. Solvent for Phosphatidylserine Synthesis
- Summary of Application : 2-Methyltetrahydrofuran may be used as a solvent for phosphatidylserine synthesis .
- Methods of Application : It may be used as an alternative solvent to Dimethyl sulfoxide (DMSO) or methyl tert-butyl ether (MTBE) in the C-C bond forming reactions catalyzed by lyase enzyme .
- Results or Outcomes : The use of 2-Methyltetrahydrofuran-3-one in phosphatidylserine synthesis has facilitated more efficient chemical reactions .
Safety And Hazards
Future Directions
2-Methyltetrahydrofuran-3-one is used in a variety of food and beverage applications, including coffee, nuts, cocoa, brandy, meat sauces and as a general food flavorant . It is also considered to be an attractive biomass based platform chemical with high potential as a biofuel compound and as a green solvent .
properties
IUPAC Name |
2-methyloxolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYQRVIQDNGBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047677 | |
Record name | 2-Methyltetrahydrofuran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Wintergreen-like aroma | |
Record name | 2-Methyltetrahydrofuran-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Methyltetrahydrofuran-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
138.00 to 139.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methyltetrahydrofuran-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in oils, Soluble (in ethanol) | |
Record name | 2-Methyltetrahydrofuran-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Methyltetrahydrofuran-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.180-1.185 | |
Record name | 2-Methyltetrahydrofuran-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyltetrahydrofuran-3-one | |
CAS RN |
3188-00-9 | |
Record name | Dihydro-2-methyl-3(2H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3188-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyltetrahydrofuran-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Furanone, dihydro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyltetrahydrofuran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyltetrahydrofuran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLTETRAHYDROFURAN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3703CL967 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyltetrahydrofuran-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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